molecular formula C27H29N3O2 B244713 N-[4-(4-butanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

Katalognummer B244713
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: ZWBKFYFMYIHJKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-butanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide, also known as BPPB, is a chemical compound that has been studied for its potential therapeutic applications. BPPB is a piperazine derivative and belongs to the class of compounds known as antagonists of the 5-HT7 receptor. This receptor is involved in various physiological processes, including sleep, anxiety, and mood regulation. The synthesis of BPPB has been achieved through several methods, and its mechanism of action has been studied in detail.

Wirkmechanismus

N-[4-(4-butanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide is a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The 5-HT7 receptor is involved in the regulation of various physiological processes, including mood, anxiety, and sleep. By blocking the 5-HT7 receptor, N-[4-(4-butanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide modulates the activity of serotonin, a neurotransmitter that is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been shown to have anxiolytic and antidepressant effects in preclinical studies. The compound has also been shown to improve sleep quality and reduce sleep latency in animal models. N-[4-(4-butanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been found to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-butanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has several advantages for lab experiments, including its selectivity for the 5-HT7 receptor and its ability to modulate the activity of several neurotransmitters. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Zukünftige Richtungen

The research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide is still in its early stages, and there are several future directions for its study. One possible direction is the investigation of its potential use in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is the exploration of its mechanism of action in more detail, particularly its interaction with other neurotransmitter systems. Additionally, the development of more potent and selective 5-HT7 receptor antagonists could lead to the discovery of new therapeutic agents for the treatment of psychiatric disorders.

Synthesemethoden

N-[4-(4-butanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been synthesized through several methods, including the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with 4-bromo-1-biphenyl-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified through column chromatography to obtain N-[4-(4-butanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-butanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. The compound has been shown to have anxiolytic and antidepressant effects in preclinical studies. N-[4-(4-butanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has also been studied for its potential use in the treatment of sleep disorders, as the 5-HT7 receptor is involved in the regulation of sleep-wake cycles.

Eigenschaften

Molekularformel

C27H29N3O2

Molekulargewicht

427.5 g/mol

IUPAC-Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C27H29N3O2/c1-2-6-26(31)30-19-17-29(18-20-30)25-15-13-24(14-16-25)28-27(32)23-11-9-22(10-12-23)21-7-4-3-5-8-21/h3-5,7-16H,2,6,17-20H2,1H3,(H,28,32)

InChI-Schlüssel

ZWBKFYFMYIHJKT-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.